N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound with diverse applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, featuring both aromatic and piperidine rings, along with sulfur-containing functional groups, imparts distinctive reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide generally involves multi-step organic reactions. The key steps often include:
Formation of the aromatic core: : This involves the preparation of 3-(methylthio)aniline through nitration, reduction, and subsequent thiolation reactions.
Piperidine Ring Construction: : The piperidine ring is constructed through cyclization reactions, typically starting from appropriate amine precursors.
Sulfonation and Coupling: : Thiophen-2-ylsulfonyl chloride is synthesized separately and then coupled with the piperidine derivative to form the sulfonyl-substituted piperidine.
Acetamide Formation: : Finally, the piperidine derivative is acylated with acetic anhydride or a similar acetylating agent to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized for scale and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro groups, if any are present, can be reduced to amines using reducing agents like tin(II) chloride or palladium on carbon in the presence of hydrogen.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring, depending on the substituents' electronic effects.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminium hydride
Catalysts: : Palladium on carbon, Raney nickel
Solvents: : Methanol, dichloromethane, acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, and substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is studied for its unique structural properties and potential as a building block in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and molecular recognition processes due to its distinct functional groups.
Medicine
Industry
Industrial applications include its use in the synthesis of advanced materials and as an intermediate in the production of other complex chemicals.
Mechanism of Action
The mechanism by which N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophen-2-ylsulfonyl and piperidine moieties can bind to specific sites, altering the activity or function of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide stands out due to its combination of sulfur-containing functional groups and piperidine ring, which confer unique reactivity and biological activity.
List of Similar Compounds
N-(3-(methylthio)phenyl)-2-(piperidin-2-yl)acetamide
N-(thiophen-2-ylsulfonyl)-2-(1-(piperidin-2-yl)acetamide)
N-(3-(methylthio)phenyl)-2-(1-(thiophen-3-ylsulfonyl)piperidin-2-yl)acetamide
These compounds share structural similarities but may differ in their specific reactivity and applications due to variations in their functional groups and substituent positions.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S3/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTYINKHQSIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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